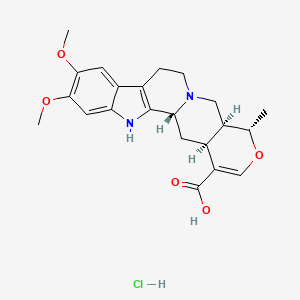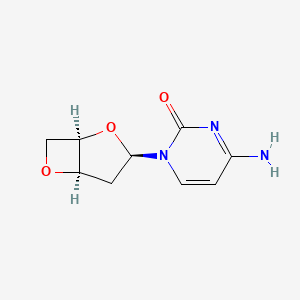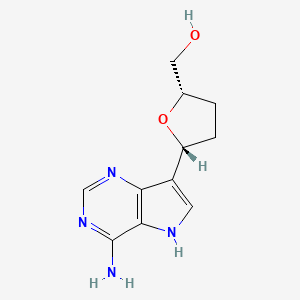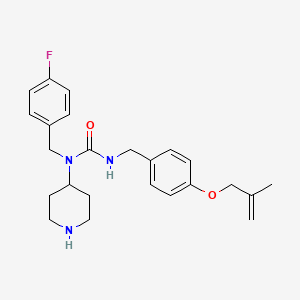
exo-Dehydro N-demethylpimavanserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-Dehydro N-demethylpimavanserin: is a metabolite of pimavanserin, a selective serotonin inverse agonist/antagonist primarily used in the treatment of Parkinson’s disease psychosis. This compound is characterized by its molecular formula C24H30FN3O2 and a molecular weight of 411.5123 .
Vorbereitungsmethoden
The synthesis of exo-Dehydro N-demethylpimavanserin involves multiple steps starting from commercially available precursors. One of the synthetic routes for pimavanserin tartrate, a related compound, involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes:
Formation of intermediates: Conversion of 4-hydroxybenzaldehyde to an ether intermediate.
Coupling reactions: Coupling with (4-fluorophenyl)methanamine.
Purification: Achieving high purity through recrystallization and other purification techniques.
Analyse Chemischer Reaktionen
exo-Dehydro N-demethylpimavanserin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
exo-Dehydro N-demethylpimavanserin has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for potential therapeutic effects in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Wirkmechanismus
The mechanism of action of exo-Dehydro N-demethylpimavanserin involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. As an inverse agonist/antagonist, it modulates the activity of these receptors, leading to therapeutic effects without significant dopaminergic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to exo-Dehydro N-demethylpimavanserin include:
Pimavanserin: The parent compound, used for treating Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar serotonin receptor activity.
Quetiapine: Another antipsychotic with serotonin receptor modulation properties.
This compound is unique due to its specific interaction profile with serotonin receptors and its role as a metabolite of pimavanserin.
Eigenschaften
CAS-Nummer |
2211053-24-4 |
|---|---|
Molekularformel |
C24H30FN3O2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]-1-piperidin-4-ylurea |
InChI |
InChI=1S/C24H30FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,22,26H,1,11-17H2,2H3,(H,27,29) |
InChI-Schlüssel |
CEXVIZAGOILYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


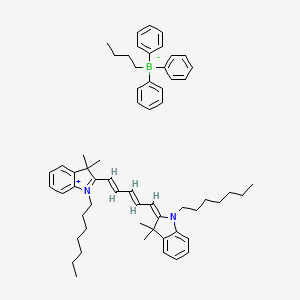

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
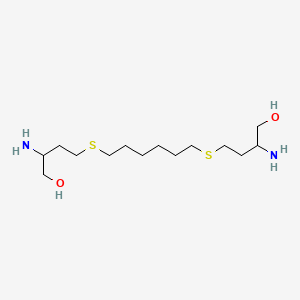

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
